molecular formula C17H21N7 B6757568 N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine

N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine

Cat. No.: B6757568
M. Wt: 323.4 g/mol
InChI Key: JNNJNZQVNWRCNX-UHFFFAOYSA-N
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Description

N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine is a complex organic compound that features a benzotriazole moiety, a pyridazine ring, and a piperidine ring

Properties

IUPAC Name

N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-23-16-7-6-13(10-15(16)20-22-23)11-18-14-4-3-9-24(12-14)17-5-2-8-19-21-17/h2,5-8,10,14,18H,3-4,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNJNZQVNWRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3CCCN(C3)C4=NN=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzotriazole moiety, followed by the introduction of the pyridazine and piperidine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they typically involve standard organic solvents and catalysts. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological molecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives, such as:

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